methyl (4Z)-2-methyl-5-oxo-4-[[4-(trifluoromethoxy)anilino]methylidene]-1H-pyrrole-3-carboxylate
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Overview
Description
The compound with the identifier “methyl (4Z)-2-methyl-5-oxo-4-[[4-(trifluoromethoxy)anilino]methylidene]-1H-pyrrole-3-carboxylate” is known as benzoic acid [(1S,3R)-3-methylcyclopentadecyl] ester. This compound is a derivative of benzoic acid, which is widely used in various industries due to its preservative and antimicrobial properties. The esterification of benzoic acid with [(1S,3R)-3-methylcyclopentadecyl] results in a compound with unique chemical and physical properties, making it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid [(1S,3R)-3-methylcyclopentadecyl] ester typically involves the esterification of benzoic acid with [(1S,3R)-3-methylcyclopentadecyl] alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. The general reaction can be represented as follows:
Benzoic acid+[(1S,3R)-3-methylcyclopentadecyl] alcohol→Benzoic acid [(1S,3R)-3-methylcyclopentadecyl] ester+Water
Industrial Production Methods
In an industrial setting, the production of benzoic acid [(1S,3R)-3-methylcyclopentadecyl] ester may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of high-purity reactants and optimized reaction conditions ensures the production of the ester with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid [(1S,3R)-3-methylcyclopentadecyl] ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and [(1S,3R)-3-methylcyclopentadecyl] alcohol in the presence of a strong acid or base.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: The ester can be reduced to form alcohols and other reduction products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Benzoic acid and [(1S,3R)-3-methylcyclopentadecyl] alcohol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and other reduction products.
Scientific Research Applications
Benzoic acid [(1S,3R)-3-methylcyclopentadecyl] ester has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antimicrobial and preservative properties.
Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid [(1S,3R)-3-methylcyclopentadecyl] ester involves its interaction with biological membranes and enzymes. The ester can penetrate cell membranes and disrupt microbial cell walls, leading to antimicrobial effects. Additionally, the ester can inhibit specific enzymes involved in microbial metabolism, further enhancing its preservative properties.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple carboxylic acid with antimicrobial properties.
Methyl benzoate: An ester of benzoic acid with a methyl group, used in fragrances and flavors.
Ethyl benzoate: An ester of benzoic acid with an ethyl group, used in perfumes and as a solvent.
Uniqueness
Benzoic acid [(1S,3R)-3-methylcyclopentadecyl] ester is unique due to its specific esterification with [(1S,3R)-3-methylcyclopentadecyl] alcohol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl (4Z)-2-methyl-5-oxo-4-[[4-(trifluoromethoxy)anilino]methylidene]-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4/c1-8-12(14(22)23-2)11(13(21)20-8)7-19-9-3-5-10(6-4-9)24-15(16,17)18/h3-7,19H,1-2H3,(H,20,21)/b11-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEBBDUAJDURDZ-XFFZJAGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CNC2=CC=C(C=C2)OC(F)(F)F)C(=O)N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/NC2=CC=C(C=C2)OC(F)(F)F)/C(=O)N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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